Antibacterial Potency Against S. dysenteriae and E. coli: Fluorobenzyl Derivative 7i vs. Chloramphenicol
In a standardized in vitro antibacterial assay, the 4-fluorobenzyl derivative 7i (target compound) exhibited 2.5–3.3 fold higher antibacterial activity against both S. dysenteriae and E. coli DH52 compared to the clinical antibiotic chloramphenicol [1]. This quantitative fold improvement positions compound 7i as a significantly more potent antibacterial candidate than this first-line comparator within this specific assay system.
| Evidence Dimension | Antibacterial activity against S. dysenteriae and E. coli DH52 |
|---|---|
| Target Compound Data | Activity 2.5–3.3 times higher than chloramphenicol (exact MICs not reported in abstract) |
| Comparator Or Baseline | Chloramphenicol (MICs unreported in abstract) |
| Quantified Difference | 2.5 to 3.3-fold increase in potency |
| Conditions | In vitro broth dilution or agar diffusion assay against Shigella dysenteriae and Escherichia coli DH52 strains. |
Why This Matters
This head-to-head fold improvement over a standard-of-care antibiotic quantifies a meaningful potency advantage for researchers prioritizing this scaffold for antibacterial lead optimization.
- [1] Quancheng Cao; Hui Wang; Vijai Kumar Reddy Tangadanchu; Lavanya Gopala; Guixin Cai; Chenghe Zhou. Design and synthesis of quinazolinone imidazoles and their antibacterial and DNA-targeting investigation. SCIENTIA SINICA Chimica, 2017, 47(7), 878-890. DOI: 10.1360/N032017-00057. View Source
